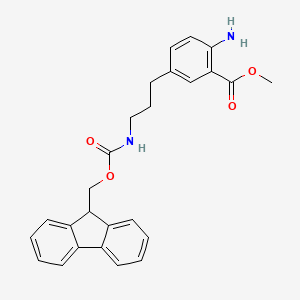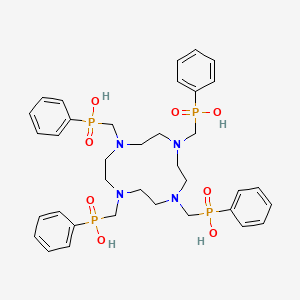
benzyl tert-Butyl ((1R,3R)-cyclohexane-1,3-diyl)dicarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl tert-Butyl ((1S,3R)-cyclohexane-1,3-diyl)dicarbamate is a complex organic compound with significant interest in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a benzyl group, a tert-butyl group, and a cyclohexane ring with two carbamate groups. The stereochemistry of the compound is defined by the (1S,3R) configuration, which plays a crucial role in its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl tert-Butyl ((1R,3R)-cyclohexane-1,3-diyl)dicarbamate typically involves multi-step organic reactions. One common method includes the protection of amine groups using tert-butyl carbamate, followed by the introduction of the benzyl group through nucleophilic substitution reactions. The cyclohexane ring is often constructed via cyclization reactions, ensuring the correct stereochemistry is maintained throughout the process.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which allow for precise control over reaction conditions and improved yields. These systems enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl tert-Butyl ((1S,3R)-cyclohexane-1,3-diyl)dicarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate groups into amines.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hypochlorite for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkoxides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl tert-butyl ((1S,3R)-cyclohexane-1,3-diyl)dicarbamate with carbonyl functionalities, while reduction can produce the corresponding amines.
Aplicaciones Científicas De Investigación
Benzyl tert-Butyl ((1S,3R)-cyclohexane-1,3-diyl)dicarbamate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of polymers and other materials with specific properties
Mecanismo De Acción
The mechanism of action of benzyl tert-Butyl ((1R,3R)-cyclohexane-1,3-diyl)dicarbamate involves its interaction with molecular targets such as enzymes and receptors. The compound’s stereochemistry allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate
- tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate
- tert-Butyl ((1S,3R)-3-(hydroxymethyl)cyclopentyl)carbamate
Uniqueness
Benzyl tert-Butyl ((1S,3R)-cyclohexane-1,3-diyl)dicarbamate is unique due to its specific stereochemistry and the presence of both benzyl and tert-butyl groups. These structural features confer distinct reactivity and binding properties, making it valuable in various research and industrial applications .
Propiedades
IUPAC Name |
benzyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-16-11-7-10-15(12-16)20-17(22)24-13-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCJCRHCNGJQOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![p-Nitrophenyl 2-(m-methylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate](/img/structure/B8025141.png)

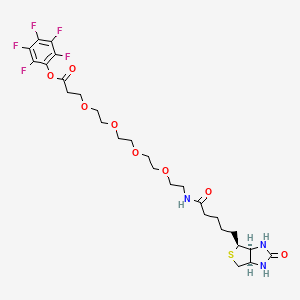
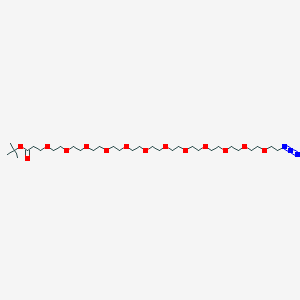
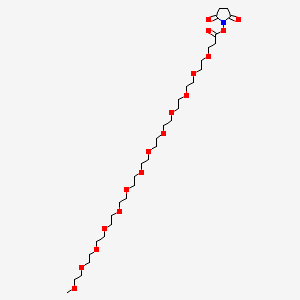
![2-Benzyloxycarbonylamino-5-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-propyl]-benzoic acid methyl ester](/img/structure/B8025185.png)
